molecular formula C10H8BrNO2 B2434135 6-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 885121-33-5

6-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2434135
CAS No.: 885121-33-5
M. Wt: 254.083
InChI Key: AOYPDQJNZQBEDW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 885121-33-5) is a brominated indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 10 H 8 BrNO 2 , with a molecular weight of 254.08 g/mol. This compound serves as a key chemical building block for the design and synthesis of novel bioactive molecules. The indole-2-carboxylic acid scaffold is a promising structure in antiviral drug discovery. Research indicates that derivatives of this scaffold can function as HIV-1 integrase strand transfer inhibitors (INSTIs) . The molecule's core is hypothesized to chelate the two Mg 2+ ions within the enzyme's active site, while the bromine atom at the 6-position of the indole ring can be critical for enabling additional interactions, such as π-π stacking with viral DNA, to enhance inhibitory potency . This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

6-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPDQJNZQBEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Master Class on Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of antiviral and oncology drug discovery, This compound (CAS: 885121-33-5) acts as a privileged scaffold. It is not merely a building block; it is a pre-validated pharmacophore core that addresses two critical challenges in modern medicinal chemistry: conformational restriction and orthogonal functionalization .

This guide dissects the utility of this scaffold, specifically focusing on its role in developing allosteric inhibitors for HCV NS5B polymerase and HIV-1 Integrase . By locking the indole nitrogen with a methyl group and positioning a reactive bromide at C6, this molecule allows researchers to rapidly probe deep hydrophobic pockets (via C6 cross-coupling) while maintaining a critical electrostatic anchor (C2 carboxylic acid).

Medicinal Chemistry Architecture

The Pharmacophore Triad

The structural logic of this scaffold rests on three distinct vectors, each serving a specific biological or synthetic function:

VectorChemical FeatureMedicinal Chemistry Function
N1 (Methyl)

-Methylation
Conformational Lock & Permeability: Prevents H-bond donation, reducing polar surface area (PSA) to improve membrane permeability. It also restricts the rotation of substituents at C2, pre-organizing the molecule for binding.
C2 (Acid) Carboxylic AcidElectrostatic Anchor: Forms critical salt bridges with basic residues (e.g., Arg, Lys) in target active sites. It serves as a handle for bioisosteric replacement (e.g., acyl sulfonamides, oxadiazoles).
C6 (Bromo) Aryl BromideExploration Vector: A "synthetic handle" for Pd-catalyzed cross-couplings (Suzuki, Buchwald). This allows the introduction of lipophilic aryl groups to reach distal hydrophobic pockets (e.g., the "Thumb" domain of NS5B).
Case Study: HCV NS5B Allosteric Inhibition (Thumb Site II)

The most authoritative application of this scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Mechanism: NS5B functions like a right hand with "fingers," "palm," and "thumb" domains. For RNA replication, the fingers and thumb must close.

  • Role of the Scaffold: Indole-2-carboxylic acid derivatives bind to Thumb Site II (allosteric site).

    • The C2-acid interacts with the backbone amides or basic side chains (e.g., Arg-422).

    • The C6-substituent (introduced via the bromine handle) wedges into a hydrophobic cleft formed by Leu-419 and Met-423, mechanically preventing the enzyme from closing.

    • Result: The enzyme is locked in an open, inactive conformation (allosteric inhibition).

Visualizing the Mechanism

The following diagram illustrates the allosteric inhibition pathway facilitated by this scaffold.

NS5B_Inhibition NS5B_Active HCV NS5B Polymerase (Active Open State) RNA_Binding RNA Template Binding NS5B_Active->RNA_Binding Conf_Change Conformational Change (Fingers-Thumb Interaction) RNA_Binding->Conf_Change Normal Cycle Replication Viral RNA Replication Conf_Change->Replication Inhibitor 6-Br-1-Me-Indole-2-COOH Derivative Allosteric_Site Thumb Site II Binding (Hydrophobic Cleft) Inhibitor->Allosteric_Site Docking Allosteric_Site->NS5B_Active Interference Locked_State Enzyme Locked in Open Conformation Allosteric_Site->Locked_State Stabilization Locked_State->Conf_Change BLOCKS Inhibition Replication Halted Locked_State->Inhibition Prevents Closure

Figure 1: Mechanism of Action for Indole-based NS5B Allosteric Inhibitors. The scaffold disrupts the critical finger-thumb interaction required for viral replication.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

If not purchasing commercially (CAS 885121-33-5), the synthesis from 6-bromoindole is a standard, robust protocol.

Objective: Synthesize this compound. Scale: 10 mmol basis.

Step 1: N-Methylation & C2-Formylation (Vilsmeier-Haack approach) Note: Direct lithiation is faster, but this route is more scalable for non-cryogenic labs.

  • Reagents: 6-bromoindole (1.96 g, 10 mmol), NaH (60%, 12 mmol), MeI (11 mmol), DMF (anhydrous).

  • Protocol:

    • Dissolve 6-bromoindole in DMF (20 mL) at 0°C.

    • Add NaH portion-wise. Stir 30 min (gas evolution ceases).

    • Add MeI dropwise. Warm to RT and stir 2 h.

    • Validation: TLC (Hex/EtOAc 4:1) shows disappearance of starting material (

      
      ) and appearance of N-methyl product (
      
      
      
      ).
    • Workup: Quench with water, extract EtOAc, wash brine, dry

      
      .
      

Step 2: C2-Carboxylation (Lithiation-Trapping) This is the preferred medicinal chemistry route for precision.

  • Reagents: 1-methyl-6-bromoindole (from Step 1),

    
    -BuLi (1.1 equiv), 
    
    
    
    (gas).
  • Protocol:

    • Dissolve intermediate in dry THF at -78°C under Argon.

    • Add

      
      -BuLi dropwise. Crucial: The C2 proton is the most acidic (
      
      
      
      ), but C6-Li exchange can compete. However, with N-methyl, C2 lithiation is kinetically favored at -78°C.
    • Correction: To avoid Li/Br exchange at C6, use LDA (Lithium Diisopropylamide) instead of

      
      -BuLi. LDA will deprotonate C2 exclusively without touching the aryl bromide.
      
    • Stir 1 h at -78°C.

    • Bubble dry

      
       gas for 30 min.
      
    • Warm to RT, quench with 1N HCl to pH 3.

    • Validation: Precipitate forms. Filter and wash with cold water.

    • Yield: Typically 85-90%.

Library Diversification: Suzuki-Miyaura Coupling at C6

This protocol allows for the rapid generation of SAR libraries targeting the hydrophobic pocket.

Reagents:

  • Scaffold: Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (ester protected).

  • Boronic Acid:

    
     (e.g., 4-fluorophenylboronic acid).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3 equiv).
    
  • Solvent: Dioxane/Water (9:1).

Workflow:

  • Degas solvents with nitrogen for 15 min.

  • Combine reagents in a sealed microwave vial.

  • Heat at 90°C for 4 hours (or microwave 110°C for 30 min).

  • Self-Validation: LC-MS should show a single peak with mass

    
    . If starting material remains, add 2 mol% more catalyst.
    
  • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Divergent Synthesis Workflow

The following Graphviz diagram outlines how to turn this single scaffold into three distinct classes of bioactive molecules.

Synthesis_Workflow Core 6-Bromo-1-methyl- indole-2-COOH Amide Amide Coupling (C2-CONHR) Core->Amide HATU, R-NH2 Suzuki Suzuki Coupling (C6-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C6-Amine) Core->Buchwald Pd(0), R-NH2 Isostere Acyl Sulfonamide (C2-CONHSO2R) Amide->Isostere Bioisostere Logic Integrase_Target HIV Integrase Inhibitor (Chelating Core) Amide->Integrase_Target Metal Chelation HCV_Target HCV NS5B Inhibitor (Bi-aryl System) Isostere->HCV_Target Improved PK Suzuki->HCV_Target Hydrophobic Reach

Figure 2: Divergent synthesis strategy. The C6-Br allows for hydrophobic expansion, while the C2-COOH allows for pharmacokinetics (PK) tuning and electrostatic targeting.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes key SAR trends for HCV NS5B inhibition derived from this scaffold, consolidating data from multiple studies (see References).

PositionModificationEffect on Potency (

)
Effect on PK/ADME
C2

(Acid)
Baseline Activity (nM range)Poor permeability; high clearance.
C2

(Acyl Sulfonamide)
Maintained/Improved Significantly improved oral bioavailability; increased half-life (

).
C6

(Bromine)
Weak ActivityGood synthetic intermediate, but biologically suboptimal.
C6

(Fluorophenyl)
10-fold Potency Increase Accesses hydrophobic pocket; F improves metabolic stability.
C6

Moderate IncreaseIncreases lipophilicity (LogD), potential solubility issues.
N1

(Free NH)
VariablePoor solubility; potential for indiscriminate H-bonding.
N1

(Methyl)
Optimal Locks active conformation; prevents Phase II conjugation at Nitrogen.

References

  • Beaulieu, P. L., et al. (2011). "Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase." Journal of Medicinal Chemistry.

  • Wei, Y., et al. (2016). "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS ONE.

  • Harper, S., et al. (2005). "Interdomain Communication in Hepatitis C Virus Polymerase Abolished by Small Molecule Inhibitors Bound to a Novel Allosteric Site." Journal of Biological Chemistry.

  • Zhao, X., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." PMC (NIH).

  • SynHet Catalog. "this compound (CAS 885121-33-5)."[1] SynHet.

Sources

Technical Guide: Biological Activity of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Indole-2-Carboxylate Scaffold

The 6-bromo-1-methyl-1H-indole-2-carboxylic acid scaffold represents a distinct and highly active pharmacophore in modern antiviral and anticancer research. Unlike its 3-carboxylate counterparts (famous for the influenza drug Umifenovir/Arbidol), the 2-carboxylate derivatives have emerged as potent inhibitors of viral replication enzymes, specifically targeting HIV-1 Integrase and Influenza A viral fusion .

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols for this specific class of derivatives. The presence of the 6-bromo substituent is not merely structural; it provides critical electronic properties (halogen bonding and


-stacking capability) essential for binding to hydrophobic viral pockets.

Primary Therapeutic Domain: HIV-1 Integrase Inhibition[1][2][3][4][5]

The most authoritative application of this compound derivatives is in the inhibition of HIV-1 Integrase (IN), specifically blocking the Strand Transfer step.

Mechanism of Action: The Chelation Hypothesis

HIV-1 Integrase requires two divalent metal ions (Mg


 or Mn

) in its active site to catalyze the insertion of viral DNA into the host genome.
  • The Pharmacophore: The indole-2-carboxylic acid moiety acts as a bioisostere for the diketo acid (DKA) pharmacophore found in FDA-approved drugs like Raltegravir.

  • Binding Mode: The carboxyl oxygen and the indole nitrogen (or adjacent substituents) form a tridentate or bidentate chelation complex with the Mg

    
     ions, effectively "locking" the enzyme's active site.
    
  • Role of 6-Bromo: The bromine atom at the C6 position is critical. It engages in

    
    -stacking interactions  with the cytosine base (dC20) of the viral DNA 3'-end, stabilizing the inhibitor-enzyme-DNA complex (Zhou et al., 2023).
    
Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency (


) of key derivatives against HIV-1 Integrase Strand Transfer.
Compound IDR1 (N-subst.)R2 (C2-subst.)R3 (C3-subst.)R6 (C6-subst.)

(

M)
Mechanism Note
Core Scaffold MethylCOOHHBr > 50Weak chelation alone
Derivative 3 MethylCOOHHH12.41Loss of Br reduces potency
Derivative 17a MethylCOOH4-F-BenzylBr 3.11 C6-Br restores

-stacking
Derivative 20a MethylCOOHLong alkyl-arylBr 0.13 Optimized hydrophobic fit

Data Source: Synthesized from Zhou et al., RSC Advances (2023) and related antiviral screenings.

Pathway Visualization: HIV-1 Integrase Blockade

The following diagram illustrates the mechanistic blockade of the HIV-1 life cycle by these derivatives.

HIV_Integrase_Pathway Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA (vDNA) Reverse_Transcription->Viral_DNA PIC Pre-Integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase (Mg2+ Active Site) PIC->Integrase Recruitment Strand_Transfer Strand Transfer (Integration) Integrase->Strand_Transfer Catalysis Inhibitor 6-Br-1-Me-Indole-2-COOH Derivative Inhibitor->Integrase Chelates Mg2+ & Pi-Stacks with vDNA Host_Genome Host Genome Integration Strand_Transfer->Host_Genome Replication Viral Replication Host_Genome->Replication

Figure 1: Mechanism of HIV-1 Integrase Strand Transfer Inhibition.[1][2][3][4] The derivative (Green) binds to the Integrase active site (Blue), preventing the integration of viral DNA into the host genome.

Secondary Domain: Broad-Spectrum Antiviral Activity[6]

Beyond HIV, the this compound core has shown efficacy against RNA viruses, particularly Influenza A and Coxsackie Virus B3 .

Influenza A Inhibition

Research by Xue et al. (2014) demonstrated that 2-carboxylate derivatives function as fusion inhibitors.

  • Key Finding: The 6-bromo substituent significantly enhances the Selectivity Index (SI) compared to non-halogenated analogs.

  • Potency: The 6-bromo-1-methyl derivative (Compound 14f) exhibited an

    
     of 7.53 
    
    
    
    M
    against Influenza A/FM/1/47, comparable to Oseltamivir in specific cell-based assays.
  • Causality: The lipophilicity introduced by the 1-methyl and 6-bromo groups facilitates the molecule's entry into the viral envelope lipid bilayer, interfering with hemagglutinin-mediated fusion.

Experimental Protocol: Synthesis & Derivatization

To ensure reproducibility, the following protocol outlines the synthesis of the core scaffold and its conversion into a bioactive C3-functionalized derivative.

Synthesis Workflow (Self-Validating)

Objective: Synthesize Ethyl 6-bromo-1-methyl-1H-indole-2-carboxylate as the primary intermediate.

  • Starting Material: 6-Bromo-1H-indole-2-carboxylic acid (Commercial Grade, >98%).

  • Step 1: Esterification (Acid-Catalyzed)

    • Dissolve 1.0 eq of starting acid in anhydrous ethanol.

    • Add catalytic conc.

      
       (0.5 eq) dropwise.
      
    • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of the acid spot (

      
      ) and appearance of the ester (
      
      
      
      ).
    • Yield: ~90% (White solid).[5]

  • Step 2: N-Methylation

    • Dissolve the ester (1.0 eq) in dry DMF at 0°C under

      
      .
      
    • Add NaH (1.2 eq, 60% dispersion) slowly. Stir for 30 min (H2 evolution ceases).

    • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench: Pour into ice water. Filter the precipitate.[6]

    • Validation: NMR should show a singlet at

      
       ppm (N-Me).
      
  • Step 3: C3-Functionalization (Vilsmeier-Haack Formylation)

    • To the N-methyl ester in DMF, add

      
       (1.2 eq) at 0°C.
      
    • Heat to 90°C for 3 hours.

    • Hydrolyze with sodium acetate (aq).

    • Result: Ethyl 6-bromo-3-formyl-1-methyl-1H-indole-2-carboxylate (Key intermediate for antiviral library generation).

Synthesis Visualization

Synthesis_Workflow Start 6-Bromoindole-2-COOH Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter1 Ethyl Ester Step1->Inter1 Step2 N-Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 1-Me-6-Br-Indole-2-Ester (The Core Scaffold) Step2->Inter2 Step3 Vilsmeier-Haack (POCl3, DMF) Inter2->Step3 Final 3-Formyl Derivative (Active Precursor) Step3->Final

Figure 2: Synthetic route for generating the bioactive 3-formyl-6-bromo-1-methyl-indole-2-carboxylate precursor.

References

  • Zhou, M. et al. (2023). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][2][3][7] RSC Advances, 13, 35689.

  • Xue, S. et al. (2014).[8] "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Acta Pharmaceutica Sinica B, 4(4), 313-321.

  • Tsyshkova, N. et al. (2024).[5] "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae, 13(1), 120-125.

  • Copp, B.R. et al. (2019). "6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers." Bioorganic & Medicinal Chemistry, 27(12), 2535-2544.

Sources

literature review of 6-bromoindole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Characterization, Synthesis, and Therapeutic Applications[1][2][3]

Executive Summary

The 6-bromoindole-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to mimic the indole ring of tryptophan while offering enhanced metabolic stability and specific halogen-bonding capabilities. This guide analyzes the structural utility of this moiety, specifically its role as a bioisostere for kynurenic acid and its critical function in antagonizing the glycine co-agonist site of the NMDA receptor. Furthermore, we explore emerging applications in antimycobacterial therapies (MptpB inhibition) and antiviral drug design.

Part 1: Structural Pharmacology & SAR

The biological potency of 6-bromoindole-2-carboxylic acid analogs is driven by two critical structural features: the acidity of the C2-carboxylic acid and the lipophilicity/electronic profile of the C6-halogen.

1. The C2-Carboxylic Acid (Acidic Headgroup)
  • Glutamate/Glycine Mimicry: The carboxylic acid at position 2 is spatially positioned to interact with arginine-rich sub-pockets in target proteins. In the NMDA receptor, this group forms an ionic salt bridge with Arg260 in the GluN1 subunit, mimicking the carboxylate of the natural co-agonist, glycine.

  • pKa Modulation: The indole nitrogen (N1) is a weak hydrogen bond donor. The electron-withdrawing nature of the C2-carboxyl group increases the acidity of the N1 proton, enhancing hydrogen bond strength with backbone carbonyls in the receptor active site.

2. The C6-Bromine Substituent (Hydrophobic Anchor)
  • Halogen Bonding: Unlike smaller halogens (F, Cl), bromine possesses a distinct "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows for specific halogen bonding interactions with backbone carbonyl oxygens or aromatic pi-systems in the binding pocket.

  • Metabolic Blocking: Substitution at the C6 position blocks metabolic hydroxylation, a common clearance pathway for indole-based drugs, thereby improving the pharmacokinetic half-life (

    
    ).
    
  • Hydrophobic Filling: In the context of Mycobacterium tuberculosis PTPB (MptpB) inhibitors, the 6-bromo group occupies a specific hydrophobic cleft (Site A), increasing selectivity over human phosphatases (PTP1B).

DOT Diagram: Pharmacophore SAR Map

SAR_Map Indole Indole Core (Scaffold) COOH C2-Carboxylic Acid (Ionic Head) Indole->COOH Bromine C6-Bromine (Lipophilic/Halogen Bond) Indole->Bromine NH N1-Amine (H-Bond Donor) Indole->NH Target_NMDA NMDA GluN1 (Arg260 Salt Bridge) COOH->Target_NMDA Ionic Interaction Target_Pocket Hydrophobic Pocket (Sigma Hole Interaction) Bromine->Target_Pocket Van der Waals / X-Bond Target_Backbone Backbone Carbonyl (H-Bond Acceptor) NH->Target_Backbone H-Bonding

Caption: Structural Activity Relationship (SAR) map detailing the interaction modes of the 6-bromoindole-2-carboxylic acid pharmacophore with biological targets.

Part 2: Therapeutic Applications & Data Summary[3][4][5]
1. Neurology: NMDA Receptor Antagonism

The most extensively validated application of this scaffold is in the development of antagonists for the glycine site of the NMDA receptor for stroke and neuroprotection.

  • Mechanism: Non-competitive antagonism at the strychnine-insensitive glycine site prevents channel opening without blocking the glutamate site directly, reducing the risk of psychotomimetic side effects (e.g., PCP-like effects).

  • Key Analog: While Gavestinel (GV-150,526) utilizes a 4,6-dichloro substitution, the 6-bromo analogs provided the foundational SAR data demonstrating that C6-substitution is non-negotiable for nanomolar affinity.

2. Infectious Disease: Anti-Tubercular Agents

Recent studies have repurposed the scaffold to inhibit MptpB , a virulence factor secreted by M. tuberculosis to suppress host immune responses.[1][2]

  • Mechanism: The indole-2-carboxylic acid binds to the active site of the phosphatase, preventing the dephosphorylation of host kinases (ERK1/2), thus restoring macrophage immune activity.

Quantitative Data Summary
Compound ClassTargetAssay TypePotency MetricReference
Gavestinel (Analog) NMDA (Glycine Site)Radioligand Binding

nM
[Leeson et al., J. Med.[3] Chem.]([Link])
6-Br-Indole-2-COOH NMDA (Glycine Site)Oocyte Electrophysiology

nM
Indole-2-carboxamide MptpB (TB)Enzyme Inhibition

nM
3-Acyl-6-Br-Indole Botrytis cinereaMycelial Growth

µg/mL
Part 3: Synthetic Methodology

To ensure high purity and scalability, the Fischer Indole Synthesis remains the gold standard for this scaffold. Below is a self-validating protocol for the synthesis of Ethyl 6-bromoindole-2-carboxylate , the universal precursor.

Experimental Protocol: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 6-bromoindole-2-carboxylate from 3-bromophenylhydrazine.

Reagents:

  • 3-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Hydrazone Formation (Self-Validating Step 1):

    • Dissolve 3-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

    • Add Ethyl pyruvate (11 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of hydrazine (polar, baseline) and appearance of a less polar hydrazone spot.

    • Evaporate solvent to yield the crude hydrazone oil.

  • Cyclization (The Fischer Step):

    • Mix the crude hydrazone with Polyphosphoric acid (15 g).

    • Heat to 110°C for 3 hours. Note: Mechanical stirring is required due to viscosity.

    • Critical Causality: The high temperature and acidic medium drive the [3,3]-sigmatropic rearrangement. PPA is preferred over Lewis acids (

      
      ) for 2-carboxylate synthesis to minimize polymerization.
      
  • Work-up and Purification:

    • Cool the reaction mixture to 60°C and pour onto crushed ice (100 g).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat.

      
       (to remove residual acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Regioisomer Separation: The reaction yields a mixture of 4-bromo and 6-bromo isomers.

    • Recrystallize from Toluene/Hexane. The 6-bromo isomer is typically less soluble and crystallizes first.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) for 6-bromo isomer shows a characteristic singlet at
      
      
      ppm (C7-H) and a doublet at
      
      
      ppm (C4-H).
  • Hydrolysis (Optional for Free Acid):

    • Treat ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours.

    • Acidify with 1M HCl to precipitate 6-bromoindole-2-carboxylic acid.

DOT Diagram: Synthesis Workflow

Synthesis_Flow Start Reactants: 3-Bromophenylhydrazine + Ethyl Pyruvate Step1 Step 1: Hydrazone Formation (EtOH, RT, 2h) Start->Step1 Intermediate Crude Hydrazone Step1->Intermediate Step2 Step 2: Fischer Cyclization (PPA, 110°C, [3,3]-Shift) Intermediate->Step2 Mixture Isomer Mixture (4-Br and 6-Br) Step2->Mixture Step3 Step 3: Purification (Recrystallization Toluene/Hex) Mixture->Step3 Product Final Product: Ethyl 6-bromoindole-2-carboxylate Step3->Product

Caption: Step-by-step synthetic workflow for the production of Ethyl 6-bromoindole-2-carboxylate via Fischer Indole Synthesis.

Part 4: Future Outlook

The 6-bromoindole-2-carboxylic acid scaffold is evolving beyond simple antagonism. Current research is investigating its use in PROTACs (Proteolysis Targeting Chimeras), where the indole moiety serves as the ligand for a target protein (e.g., a kinase), linked to an E3 ligase recruiter. The C2-position offers an ideal vector for linker attachment without disrupting the binding affinity of the indole core.

References
  • Leeson, P. D., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry.[4]

  • Di Fabio, R., et al. (1997). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity.[3][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Zhang, Z. Y., et al. (2013). Discovery and evaluation of novel inhibitors of Mycobacterium protein tyrosine phosphatase B.[4][2] Journal of Medicinal Chemistry.[4]

  • Muñoz, E., et al. (2025).[7] Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives.[7][8] MDPI Molecules.

  • GlaxoSmithKline. (2000). Gavestinel (GV-150,526) Clinical Data.[6][9][10] Stroke.[11][5][9][12]

Sources

Methodological & Application

Synthesis of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential antiviral agents.[1][2] The strategic placement of the bromo, methyl, and carboxylic acid groups provides multiple points for further chemical modification, making it a versatile synthon for the development of novel therapeutics.

This guide outlines a reliable and reproducible multi-step synthesis of the target compound, starting from the construction of the indole core via the Fischer indole synthesis, followed by N-methylation and subsequent C2-carboxylation.

Theoretical Framework and Mechanistic Insights

The overall synthetic strategy is a three-part process:

  • Formation of the Indole Ring System: The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through a key[5][5]-sigmatropic rearrangement of a protonated hydrazone intermediate.

  • N-Methylation of the Indole Nitrogen: The introduction of a methyl group at the N1 position is crucial for both modulating the biological activity of the final products and for directing subsequent functionalization at the C2 position. This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching with an electrophilic methyl source.

  • Carboxylation at the C2 Position: The C2 position of an N-alkylated indole is the most acidic carbon, allowing for regioselective deprotonation with a strong organolithium base. The resulting 2-lithioindole intermediate can then be trapped with carbon dioxide to afford the desired carboxylic acid.[5]

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Decarboxylation & N-Methylation cluster_2 Part 3: C2-Carboxylation A 4-Bromophenylhydrazine C 6-Bromo-1H-indole-2-carboxylic acid A->C Acid Catalyst (e.g., PPA) B Pyruvic Acid B->C D 6-Bromo-1H-indole C->D Heat (Decarboxylation) E 6-Bromo-1-methyl-1H-indole D->E Base (e.g., NaH) Methylating Agent (e.g., CH3I) F This compound E->F 1. n-BuLi 2. CO2 3. H3O+

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Bromo-1H-indole

This protocol utilizes the Fischer indole synthesis to construct the initial 6-bromoindole scaffold.

Protocol 1: Fischer Indole Synthesis of 6-Bromo-1H-indole-2-carboxylic acid

ParameterValueReference
Starting Materials4-Bromophenylhydrazine, Pyruvic acid[4]
CatalystPolyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)[3][4]
SolventAcetic Acid (optional)[4]
Reaction Temperature100-140 °C[6]
Reaction Time2-4 hours
Typical Yield60-75%

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) (10-15 times the weight of the hydrazine) to the mixture with stirring. The mixture will become a thick slurry.

  • Heat the reaction mixture to 100-120 °C in an oil bath. The color of the mixture will darken, and gas evolution may be observed.

  • Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude 6-bromo-1H-indole-2-carboxylic acid is then decarboxylated by heating it neat or in a high-boiling solvent such as quinoline with a copper catalyst to yield 6-bromo-1H-indole.

Part 2: N-Methylation of 6-Bromo-1H-indole

This step introduces the methyl group onto the indole nitrogen.

Protocol 2: N-Methylation

ParameterValueReference
Starting Material6-Bromo-1H-indole
BaseSodium hydride (NaH, 60% dispersion in mineral oil)[7]
Methylating AgentMethyl iodide (CH₃I) or Methyl trifluoroacetate[7]
SolventAnhydrous N,N-Dimethylformamide (DMF)[7]
Reaction Temperature0 °C to room temperature
Reaction Time2-6 hours
Typical Yield85-95%

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 6-bromo-1-methyl-1H-indole.

Part 3: C2-Carboxylation of 6-Bromo-1-methyl-1H-indole

This final step introduces the carboxylic acid group at the C2 position.

Protocol 3: C2-Lithiation and Carboxylation

ParameterValueReference
Starting Material6-Bromo-1-methyl-1H-indole
Reagentn-Butyllithium (n-BuLi)[5][8]
ElectrophileSolid Carbon Dioxide (Dry Ice)[9][10]
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Temperature-78 °C to room temperature
Reaction Time2-4 hours
Typical Yield70-85%

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the indole solution while maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • In a separate flask, crush an excess of dry ice and add it to the reaction mixture in one portion with vigorous stirring. Alternatively, the reaction mixture can be transferred via cannula to a flask containing a slurry of crushed dry ice in THF.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

  • N‐Methylindole. (n.d.). ResearchGate. [Link]

  • C–H carboxylation of indoles at the C‐2 position and those related to this study. (n.d.). Wiley Online Library. [Link]

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. (n.d.). ChemRxiv. [Link]

  • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2025). ACS Publications. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). RSC Publishing. [Link]

  • Advancing 6-bromo-7-[11C]methylpurine for clinical use. (2019). EJNMMI Radiopharmacy and Chemistry. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

  • Fischer Indole Synthesis (late 1880s). (n.d.). ResearchGate. [Link]

  • Fischer Indole Synthesis. (n.d.). SynArchive. [Link]

  • Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. (1999). HETEROCYCLES. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (2025). Chemistry Steps. [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). SKKU. [Link]

  • The Grignard Reaction. (n.d.). University of Missouri-St. Louis. [Link]

  • An introduction to Grignard reagents. (n.d.). Chemguide. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. [Link]

  • Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. (n.d.). ACS Publications. [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]

  • Visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides. (n.d.). RSC Publishing. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). Elsevier. [Link]

Sources

Application Notes and Protocols for Recrystallization Solvent Systems of 6-bromo-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of novel therapeutics and complex organic molecules, the purification of intermediates is a critical step that dictates the quality, yield, and ultimate success of the multi-step process. 6-bromo-1-methyl-1H-indole-2-carboxylic acid is a key building block in the development of various pharmacologically active agents. Its purity is paramount for ensuring predictable reaction outcomes and for the biological activity of the final compounds. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1][2]. This application note provides a detailed guide to selecting and optimizing a recrystallization solvent system for this compound, grounded in the fundamental principles of crystallization.

Theoretical Framework: The Science of Recrystallization

Recrystallization is a process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals[3][4]. The underlying principle is that the solubility of most organic compounds increases with temperature[5]. An ideal recrystallization solvent will exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal by hot filtration[6].

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol[7]. The "like dissolves like" principle serves as a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (carboxylic acid, indole nitrogen) and non-polar (brominated benzene ring, methyl group) functionalities, suggesting that a solvent of intermediate polarity or a mixed-solvent system may be optimal.

Strategic Solvent Selection for this compound

Given the molecular structure of this compound, a systematic approach to solvent screening is recommended. The following table provides a list of common laboratory solvents, ordered by polarity, which can be used as a starting point for this screening process.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100High polarity. May be suitable for creating a mixed-solvent system with a more organic solvent.
Methanol6.665Polar protic solvent. Good potential for dissolving the carboxylic acid moiety.
Ethanol5.278Similar to methanol, but slightly less polar. A good general-purpose solvent for many organic compounds[3].
Acetone5.156Polar aprotic solvent. Often a good solvent for a wide range of organic compounds. A related compound, 6-bromo-1H-indole-2-carboxylic acid methyl ester, is soluble in acetone[8].
Ethyl Acetate4.477Medium polarity. May offer a good balance for dissolving both polar and non-polar features of the molecule.
Dichloromethane3.440A common solvent for many organic reactions and purifications. Its low boiling point allows for easy removal.
Toluene2.4111Non-polar aromatic solvent. May be a good "anti-solvent" in a mixed-solvent system.
Hexane0.069Very non-polar. Unlikely to be a good single solvent but could be useful as an anti-solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to rapidly identify promising single and mixed solvent systems for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents from the table above (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water)

  • Small test tubes or vials

  • Hot plate with a sand or water bath

  • Stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Testing at Room Temperature:

    • Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.

    • To each test tube, add a small amount (e.g., 0.5 mL) of a different solvent.

    • Agitate the mixture at room temperature for 1-2 minutes.

    • Observe and record the solubility. An ideal solvent will show poor solubility at this stage[6].

  • Solubility Testing at Elevated Temperature:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.

    • Continue to add the solvent dropwise while heating and agitating until the solid dissolves completely. Record the approximate volume of solvent required.

    • A good solvent will dissolve the compound completely at or near its boiling point[5].

  • Cooling and Crystal Formation:

    • Remove the test tubes that formed a clear solution upon heating from the heat source and allow them to cool slowly to room temperature.

    • Observe for the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Evaluate the quality and quantity of the crystals formed. A successful recrystallization will yield a significant amount of well-formed crystals.

  • Mixed-Solvent System Screening (if necessary):

    • If no single solvent provides satisfactory results, a mixed-solvent system can be explored[4].

    • Select a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble). These two solvents must be miscible.

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of the hot "good" solvent until the turbidity just disappears.

    • Allow the solution to cool slowly as described in step 3.

Solvent_Screening_Workflow start Start: Crude Compound rt_solubility Test Solubility at Room Temperature in Various Solvents start->rt_solubility hot_solubility Test Solubility in Hot Solvent rt_solubility->hot_solubility Insoluble poor_solvent Poor Solvent rt_solubility->poor_solvent Soluble cool_solution Cool Solution hot_solubility->cool_solution Soluble hot_solubility->poor_solvent Insoluble crystal_formation Observe Crystal Formation cool_solution->crystal_formation good_solvent Good Single Solvent Found crystal_formation->good_solvent Good Crystals Form mixed_solvent Proceed to Mixed-Solvent Screening crystal_formation->mixed_solvent No/Poor Crystals

Workflow for single-solvent screening.
Protocol 2: Bulk Recrystallization

Once a suitable solvent system has been identified, this protocol can be used for the purification of a larger quantity of this compound.

Materials:

  • Crude this compound

  • Optimized recrystallization solvent or solvent system

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask of appropriate size.

    • Add a small amount of the chosen solvent or the "good" solvent of a mixed pair.

    • Gently heat the mixture with stirring. If using a volatile solvent, attach a condenser.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a mixed-solvent system, add the "poor" solvent as described in Protocol 1, step 4.

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator to remove all traces of the solvent.

Bulk_Recrystallization_Process start Crude Compound in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

General process for bulk recrystallization.

Troubleshooting and Considerations

  • Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be because the boiling point of the solvent is too high, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute, or nucleation may be slow. Try scratching the flask, adding a seed crystal, or concentrating the solution by boiling off some of the solvent.

  • Purity Assessment: The purity of the recrystallized product should be assessed by techniques such as melting point determination (a sharp melting point range indicates high purity) and chromatography (e.g., TLC or HPLC).

Conclusion

The successful purification of this compound by recrystallization is highly dependent on the rational selection of an appropriate solvent system. By following the systematic screening and bulk recrystallization protocols outlined in this application note, researchers can effectively purify this important synthetic intermediate, ensuring high quality for downstream applications in drug discovery and development.

References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available at: [Link]

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • Scribd. (2022, October 13). Crystallization and Purification Lab Guide. Available at: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization-1.pdf. Available at: [Link]

  • University of Hawai'i at Mānoa. (n.d.). 4. Crystallization. Available at: [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Available at: [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of 6-bromo-1-methyl-1H-indole-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-1-Methyl-1H-Indole-2-Carboxylic Acid

Welcome to the technical support guide for this compound (CAS 885121-33-5). This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and detailed protocols required to overcome these issues effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water so low?

Answer: this compound is a synthetic organic compound featuring a substituted indole core. Its poor aqueous solubility stems from its molecular structure:

  • Hydrophobic Core: The indole ring system, further substituted with a methyl group and a bromine atom, is inherently hydrophobic (water-repelling).

  • Carboxylic Acid Group: While the carboxylic acid group (-COOH) can engage in hydrogen bonding, its contribution to water solubility in the neutral, protonated form is limited and overcome by the larger hydrophobic regions of the molecule.

A study on the related compound, indole-2-carboxylic acid, demonstrated that its solubility is low in water but significantly higher in polar organic solvents like methanol and ethanol, which highlights the hydrophobic nature of the indole scaffold.[1][2] The neutral form of a carboxylic acid is less soluble in aqueous solutions compared to its ionized (deprotonated) salt form, which is readily hydrated.[3][4]

Q2: What are the key physicochemical properties I should be aware of?

Answer: Understanding the following properties is crucial for troubleshooting solubility. While experimental data for this specific molecule is scarce, we can infer from its structure and related compounds.

PropertyEstimated Value / InformationSignificance for Solubility
Molecular Formula C₁₀H₈BrNO₂Provides the basis for calculating molar concentrations.[5]
Molecular Weight 254.08 g/mol Essential for preparing solutions of a specific molarity.
Physical Form SolidThe compound is typically supplied as a solid powder.[5]
pKa (acid dissociation constant) ~3.5 - 4.5 (Estimated)This is the most critical parameter. The pKa is the pH at which the carboxylic acid is 50% ionized. To achieve significant solubility, the solution pH must be raised well above the pKa.
Solvent Recommendations DMSO, Ethanol, MethanolManufacturer and literature data suggest good solubility in common organic solvents.[6] This is useful for preparing concentrated stock solutions.

Note: The pKa is an estimation based on the indole-2-carboxylic acid scaffold. The actual value may vary and should be determined experimentally if precise calculations are needed.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section addresses specific problems you may encounter and provides detailed, field-proven protocols.

Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). How can I fix this?

Causality: At neutral pH (like 7.4), the compound is significantly below its isoelectric point. The carboxylic acid group is mostly in its neutral, protonated (-COOH) state, which is poorly soluble. The key is to deprotonate this group to its highly soluble carboxylate (-COO⁻) form.[3][7]

Solution: pH-Adjusted Solubilization

This is the primary and most effective method for solubilizing acidic compounds.[8][9][10] The strategy relies on the Henderson-Hasselbalch equation, which dictates that as the pH of the solution increases above the compound's pKa, the equilibrium shifts dramatically toward the more soluble, ionized form.[3][11]

dot

G cluster_workflow pH Adjustment Workflow start Start: Compound in Aqueous Buffer check_dissolution Does it dissolve? start->check_dissolution add_base Add dilute base (e.g., 0.1M NaOH) dropwise with stirring check_dissolution->add_base No success Success: Clear Solution Achieved check_dissolution->success Yes measure_ph Measure pH add_base->measure_ph check_ph Is pH > pKa + 2? (e.g., pH > 6.5) measure_ph->check_ph check_ph->add_base No check_ph->success Yes fail Issue Persists: Consider Alternative Methods check_ph->fail If still insoluble

Caption: Decision workflow for solubilizing the compound using pH adjustment.

Experimental Protocol: Preparing a 10 mM Stock Solution in PBS (10 mL)

  • Weigh Compound: Weigh out 2.54 mg of this compound (for a 1 mM solution, use 0.254 mg).

  • Initial Suspension: Add the compound to a vial containing ~9.5 mL of your desired aqueous buffer (e.g., PBS). The compound will likely form a fine suspension.

  • Prepare Base: Use a dilute solution of a strong base, such as 0.1 M NaOH. Avoid using concentrated bases, as this can cause local pH "hot spots" that might degrade the compound.

  • Titrate and Dissolve: While vigorously stirring the suspension, add the 0.1 M NaOH solution drop by drop (e.g., 5-10 µL at a time).

  • Monitor for Clarity: Continue adding base and stirring. As the pH increases, you will observe the suspension clearing. A fully dissolved solution should be completely transparent.

  • Verify pH (Optional but Recommended): Once the solution is clear, check the final pH with a calibrated pH meter to ensure it is compatible with your experimental system.

  • Final Volume Adjustment: Adjust the final volume to 10.0 mL with the buffer.

Trustworthiness Check: A stable, clear solution indicates success. If precipitation occurs over time, the final pH may be too low or the concentration may be too high for that specific pH. A good rule of thumb is to target a pH at least 2 units above the compound's pKa to ensure >99% ionization.[12]

Problem 2: My experiment is pH-sensitive (e.g., cell culture) and I cannot significantly raise the pH. What are my options?

Causality: Biological systems often require a tightly controlled pH range (e.g., 7.2-7.4 for cell culture media). Adding a base is not a viable option. In this scenario, we must change the properties of the solvent itself to make it more favorable for the hydrophobic compound.

Solution: Co-Solvent Systems

The use of a water-miscible organic solvent, or "co-solvent," is a standard technique to dissolve poorly soluble compounds for biological assays.[10] These solvents work by reducing the overall polarity of the aqueous medium, making it easier to solvate the lipophilic drug molecule.[9] Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[13]

dot

G cluster_workflow Co-Solvent Stock Preparation Workflow start Weigh Compound dissolve Dissolve in 100% Co-Solvent (e.g., DMSO) to create a concentrated stock (e.g., 100 mM) start->dissolve dilute Perform serial dilutions into final aqueous medium (e.g., cell culture media) dissolve->dilute check_final_conc Ensure final co-solvent concentration is non-toxic (e.g., <0.5% DMSO) dilute->check_final_conc success Success: Ready for Experiment check_final_conc->success Yes fail Warning: Toxicity Risk or Precipitation check_final_conc->fail No

Sources

removing palladium catalyst from 6-bromo-1-methyl-1H-indole-2-carboxylic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest: 6-bromo-1-methyl-1H-indole-2-carboxylic acid Topic: Troubleshooting and Guidance for Palladium Catalyst Removal

This guide is designed for researchers, chemists, and process development professionals facing the critical challenge of removing residual palladium from the synthesis of this compound. Due to the compound's structure, featuring both an indole nitrogen and a carboxylic acid, it can form stable chelates with palladium, making purification particularly challenging. Effective removal is essential to ensure product purity, prevent interference in downstream reactions, and meet strict regulatory limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my this compound product?

A1: There are three primary reasons for rigorous palladium removal:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for palladium in APIs, typically in the low parts-per-million (ppm) range, due to its potential toxicity.[2][4][5]

  • Catalytic Activity in Downstream Steps: Residual palladium can act as an unwanted catalyst in subsequent synthetic transformations, leading to side reactions, yield loss, and the formation of complex impurities.[1][3]

  • Assay Interference: For drug discovery applications, trace metal impurities are known to cause interference in biological assays, leading to false positives or negatives and unreliable data.[6][7]

Q2: What form is the residual palladium likely in after my reaction?

A2: Residual palladium can exist in several forms, which dictates the most effective removal strategy:

  • Heterogeneous Pd(0): This often appears as a fine black precipitate ("palladium black") and results from the aggregation of the active Pd(0) catalyst.[8] It is typically the easiest form to remove via simple filtration.

  • Homogeneous/Soluble Palladium: This includes soluble Pd(II) species or Pd(0) complexes stabilized by ligands (e.g., phosphines) or your product itself. The indole and carboxylic acid groups of your target molecule can chelate palladium, keeping it in solution and making it difficult to remove by filtration or standard chromatography.[9][10]

Q3: What are the main strategies for removing palladium from my product?

A3: The most common and effective methods fall into four categories:

  • Adsorption/Scavenging: This involves using materials with a high affinity for palladium, such as activated carbon or functionalized silica gels (e.g., thiol- or amine-based), to bind the metal, which is then removed by filtration.[5][11] This is often the most effective method for removing soluble palladium.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can effectively remove heterogeneous palladium, such as Pd on carbon or palladium black.[3][12]

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities behind in the mother liquor. However, this is not always effective, as some palladium complexes can co-crystallize with the product.[2][11]

  • Chromatography: While column chromatography can separate the product from some impurities, polar products like yours can co-elute with palladium complexes, making this method unreliable on its own for achieving low ppm levels.[6][12][13]

Troubleshooting Guide: Common Issues & Solutions

Problem Probable Cause Recommended Solution
High Pd levels (>50 ppm) after filtration through Celite®. The residual palladium is likely soluble (homogeneous), complexed by ligands, solvent, or your product.Implement a scavenging step. Treat the filtrate with a palladium scavenger like activated carbon or a thiol-functionalized silica gel.[6][13]
Significant product loss during purification. The chosen scavenger (especially activated carbon) is non-selectively adsorbing your product.[3] The pH of the solution may be causing your carboxylic acid product to precipitate or bind to the scavenger.Optimize Scavenger Loading: Perform a small-scale study to find the minimum amount of scavenger needed. Screen Scavengers: Test more selective, functionalized scavengers (e.g., Si-Thiol) which have a lower affinity for organic molecules. Adjust pH: Ensure your product is fully dissolved and in its salt form (if appropriate for the solvent system) to minimize non-specific binding.
Inconsistent palladium removal from batch to batch. The speciation of palladium (e.g., the ratio of Pd(0) to Pd(II)) may vary between runs, affecting the performance of your chosen removal method.[3][10]Implement a Pre-Treatment Step: After the reaction, consider a mild oxidative or reductive quench to convert all palladium into a single, consistent oxidation state before scavenging. Develop a Robust Protocol: Screen multiple scavengers and conditions to find a method that is effective regardless of minor variations in palladium speciation. A combination approach (e.g., filtration followed by scavenging) often yields more consistent results.[3]
Column chromatography fails to remove palladium. Your polar indole carboxylic acid product is likely co-eluting with polar palladium complexes.Do not rely solely on chromatography. Use a scavenger before column chromatography. Alternatively, after chromatography, dissolve the isolated product and treat it with a scavenger to "polish" it to the required purity level. Studies have shown this combination is highly effective.[6][13]

Workflow for Selecting a Palladium Removal Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method.

D A Reaction Complete B Is a black precipitate (Pd Black) visible? A->B C 1. Filter through Celite® pad 2. Analyze filtrate for Pd (ICP-MS) B->C Yes F High levels of soluble Pd suspected. Proceed to Scavenging. B->F No D Are Pd levels < 10 ppm? C->D E Product meets purity specification D->E Yes D->F No G Perform Small-Scale Scavenger Screen (e.g., Activated Carbon, Si-Thiol, Si-Amine) F->G H Identify most effective scavenger? G->H I Perform Bulk Scavenging on full batch with optimized scavenger and conditions H->I Yes L Consider alternative scavengers or combination methods. H->L No J Filter to remove scavenger. Analyze filtrate for Pd (ICP-MS) I->J K Are Pd levels < 10 ppm? J->K K->E Yes K->L No

Caption: Decision workflow for palladium catalyst removal.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon (Slurry Method)

Activated carbon is a cost-effective, non-selective adsorbent. It is crucial to screen for the optimal loading to maximize palladium removal while minimizing product loss.

  • Dissolution: After initial filtration of any heterogeneous catalyst, dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol) to a concentration of ~20-50 mg/mL.

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product mass.

  • Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.[11] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel to completely remove the fine carbon particles.

  • Washing: Thoroughly wash the Celite/carbon cake with fresh solvent to recover the adsorbed product.

  • Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][11]

Protocol 2: Palladium Removal using Thiol-Functionalized Silica Scavenger

Thiol-based scavengers are highly selective for soft metals like palladium and are often more effective than activated carbon, resulting in lower product loss.[9][14]

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DMF) as described in Protocol 1.

  • Scavenger Selection & Addition: Based on the estimated amount of residual palladium, add the thiol-functionalized silica scavenger. Typically, 3-5 equivalents of the scavenger's functional group relative to the palladium are used.

  • Scavenging: Stir the mixture at room temperature or an elevated temperature (40-60 °C) for 4-24 hours. Monitor the reaction by taking small aliquots over time and analyzing for palladium content to determine the optimal duration.

  • Filtration: Once scavenging is complete, filter off the solid silica scavenger. Wash the scavenger cake with fresh solvent.

  • Analysis: Combine the filtrate and washings, concentrate, and determine the final palladium concentration via ICP-MS.

Protocol 3: Aqueous Extraction with a Chelating Agent

For some systems, an aqueous wash with a palladium-chelating agent can be effective. N-acetylcysteine is a common and effective choice.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Toluene.

  • Prepare Wash Solution: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine. Adjust the pH to be basic (pH 8-9) with an aqueous base (e.g., NaOH) to deprotonate your carboxylic acid product, keeping it in the organic layer, while the chelating agent partitions into the aqueous phase.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it 2-3 times with the N-acetylcysteine solution.

  • Workup: Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product for palladium content via ICP-MS.

References

  • Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Preprints.org. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • MDPI. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

  • ResearchGate. (2022). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. [Link]

  • Royal Society of Chemistry. (2012). Greener Approaches to Cross-Coupling. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Reddit. (2025). Your trick to remove residual palladium : r/Chempros. [Link]

  • MDPI. (2024). Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

  • Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of the synthetically valuable intermediate, 6-bromo-1-methyl-1H-indole-2-carboxylic acid. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral features. Furthermore, we will present a comparative analysis with alternative spectroscopic techniques—¹³C NMR, Mass Spectrometry, and FTIR—to provide a holistic understanding of its analytical characterization, grounded in experimental data and established principles.

Part 1: In-Depth ¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons. For a molecule like this compound, a careful analysis of chemical shifts, coupling constants, and integration is crucial for its definitive identification.

Predicted ¹H NMR Spectrum

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of substituent effects on the indole ring system provides a robust framework for analysis. The predicted ¹H NMR data for this compound is summarized in Table 1 .

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~7.2 - 7.4s-1H
H-4~7.6 - 7.8dJ = 8.4 - 8.81H
H-5~7.2 - 7.4ddJ = 8.4 - 8.8, 1.6 - 2.01H
H-7~7.8 - 8.0dJ = 1.6 - 2.01H
N-CH₃~3.8 - 4.0s-3H
COOH~12.0 - 13.0br s-1H

Note: These are predicted values and may vary slightly in an experimental spectrum depending on the solvent and concentration.

Rationale Behind the Predicted Chemical Shifts and Coupling Constants

The predicted spectrum is derived from an understanding of the electronic effects of the various substituents on the indole core.

  • The Indole Ring System: The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) typically resonate in the aromatic region (δ 7.0-8.0 ppm), while the protons on the pyrrole ring (H-2, H-3) have distinct chemical shifts.[1]

  • N-Methyl Group (N-CH₃): The methyl group on the nitrogen atom is expected to appear as a singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The specific chemical shift is influenced by the electronic nature of the indole ring.

  • Carboxylic Acid Group (-COOH): The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm.[2] This broadness is due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.

  • Bromine at C-6: The electron-withdrawing nature of the bromine atom at the C-6 position will deshield the adjacent protons, namely H-5 and H-7. This effect is most pronounced on the ortho proton (H-5 and H-7).

  • Proton at C-3: The proton at the C-3 position is on the electron-rich pyrrole ring and is adjacent to the electron-withdrawing carboxylic acid group at C-2. This will result in a downfield shift compared to an unsubstituted indole. It is expected to be a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-4, H-5, and H-7):

    • H-4: This proton is ortho to the fusion of the two rings and will be a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the bromine at C-6 and meta to the proton at H-7. It will therefore appear as a doublet of doublets, with a larger coupling constant from the ortho coupling with H-4 and a smaller meta coupling constant from H-7.

    • H-7: This proton is ortho to the bromine at C-6 and will appear as a doublet due to a smaller meta coupling with H-5.

The interplay of these substituent effects leads to the predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal prep3->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Acquire the spectrum using standard pulse program (e.g., zg30) acq2->acq3 acq4 Set spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (~2-5 s) acq3->acq4 acq5 Collect 16-64 scans acq4->acq5 proc1 Fourier transform the FID acq5->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Perform baseline correction proc2->proc3 proc4 Calibrate the chemical shift (e.g., TMS at 0 ppm or residual solvent peak) proc3->proc4 proc5 Integrate the signals proc4->proc5

Figure 1: Workflow for ¹H NMR Analysis.

Part 2: A Comparative Guide to Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more complete and self-validating characterization. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR for this compound.

G cluster_techniques Spectroscopic Techniques main Structural Elucidation of this compound HNMR ¹H NMR - Proton environment - H-H connectivity - Stoichiometry main->HNMR CNMR ¹³C NMR - Carbon backbone - Number of unique carbons - Chemical environment of carbons main->CNMR MS Mass Spectrometry - Molecular weight - Elemental composition - Fragmentation pattern main->MS FTIR FTIR - Functional groups - Bond vibrations main->FTIR

Figure 2: Complementary Spectroscopic Techniques.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)
C-2~135 - 140
C-3~105 - 110
C-3a~128 - 132
C-4~120 - 125
C-5~125 - 130
C-6~115 - 120
C-7~110 - 115
C-7a~138 - 142
N-CH₃~30 - 35
COOH~165 - 170

Comparative Insights:

  • Complementary Information: ¹³C NMR confirms the number of unique carbon atoms in the molecule, which is 10 for this compound. This complements the proton count from ¹H NMR.

  • Carbonyl and Aromatic Region: The distinct chemical shifts for the carboxylic acid carbon (δ ~165-170 ppm) and the aromatic carbons provide clear evidence for these functional groups. The chemical shifts of the indole ring carbons are sensitive to the substituents, providing further structural confirmation.[3]

  • Quaternary Carbons: ¹³C NMR allows for the direct observation of quaternary carbons (C-2, C-3a, C-6, and C-7a), which are not visible in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₈BrNO₂), which is approximately 253 and 255 g/mol , with roughly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) would result in a significant fragment.

    • Loss of the methyl group (-CH₃, 15 Da) is also a possible fragmentation pathway.

    • Cleavage of the bromine atom (-Br, 79/81 Da) may also be observed.

Comparative Insights:

  • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule, a piece of information not directly available from NMR.

  • Structural Fragmentation: The fragmentation pattern provides clues about the connectivity of the molecule and the stability of the resulting fragments.[4][5][6] For example, the loss of a fragment with a mass of 45 Da strongly suggests the presence of a carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected FTIR Absorption Bands:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (N-CH₃)Stretching2950 - 2850
Carboxylic Acid C=OStretching1710 - 1680
Aromatic C=CStretching1600 - 1450
C-NStretching1360 - 1250
C-BrStretching680 - 515

Comparative Insights:

  • Functional Group Identification: FTIR provides rapid and definitive evidence for the presence of key functional groups. The very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are characteristic and easily identifiable features.[7][8]

  • Confirmation of Aromaticity: The C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic indole ring.

  • Limitations: FTIR provides limited information about the overall molecular structure and connectivity, which is the primary strength of NMR spectroscopy.

Conclusion

The structural elucidation of this compound is most effectively achieved through a synergistic application of multiple spectroscopic techniques. ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity. When combined with the carbon skeleton data from ¹³C NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from FTIR, a comprehensive and unambiguous structural assignment can be made. This integrated analytical approach is fundamental to ensuring the identity and purity of compounds in research and development, particularly within the pharmaceutical industry.

References

  • Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

  • Griffiths, L., & Horton, P. (2009). ¹H NMR of Indoles. eMolecules.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • UCLA. (n.d.). IR: carboxylic acids. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

Sources

HPLC Method Development Guide: 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 6-bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 885121-33-5).

This guide compares three distinct chromatographic approaches to demonstrate why a low-pH phosphate buffered system offers superior resolution and peak shape compared to standard generic gradients. The compound's carboxylic acid moiety (


) and hydrophobic indole core (

) create specific challenges—namely peak tailing and pH-dependent retention shifts—that generic methods often fail to address.
Method Performance Comparison Matrix
FeatureMethod A: Generic Acidic Method B: High pH Method C: Optimized (Recommended)
Stationary Phase C18 (Standard)C18 (Hybrid/High pH)C18 (End-capped) or Phenyl-Hexyl
Mobile Phase Water/ACN + 0.1% Formic Acid10mM NH₄HCO₃ (pH 10) / ACN20mM KH₂PO₄ (pH 2.5) / ACN
Peak Shape (Tailing) Poor (

)
Good (

)
Excellent (

)
Impurity Resolution Co-elution of de-carboxylated degradantsRisk of on-column degradationHigh Resolution (

)
Robustness Low (pH drift affects RT)ModerateHigh (Ion suppression)

Physicochemical Profiling & Strategy

Effective method development requires understanding the molecule's behavior in solution.

  • Ionization State: The carboxylic acid at position 2 is the critical functional group. At pH values near its

    
     (~3.8), the molecule exists as a mixture of neutral and ionized forms, leading to split peaks or severe broadening.
    
    • Strategy: Operate >2 pH units away from the

      
      . We select pH 2.5  (fully protonated/neutral) to maximize retention on the hydrophobic C18 phase and suppress silanol interactions.
      
  • Hydrophobicity: With a LogP of ~3.4, the neutral form is highly retentive.

    • Strategy: A high-strength organic gradient (up to 95% ACN) is necessary to elute the main peak and potential dimers.

  • UV Chromophore: The bromo-indole core exhibits strong absorption.

    • Strategy: UV detection at 290 nm provides specificity for the indole ring while minimizing baseline drift from solvents.

Method Development Decision Tree

MethodDevelopment Start Start: 6-Bromo-1-methyl- 1H-indole-2-carboxylic acid CheckPKA Identify pKa (~3.8) & LogP (~3.4) Start->CheckPKA ChoicePH Select Mobile Phase pH CheckPKA->ChoicePH PathAcidic pH 2.5 (Suppressed) ChoicePH->PathAcidic PathNeutral pH ~4.0 (Unbuffered) ChoicePH->PathNeutral PathBasic pH > 7.0 (Ionized) ChoicePH->PathBasic ResultAcidic High Retention Sharp Peaks Stable PathAcidic->ResultAcidic ResultNeutral Split Peaks Rt Drift Unstable PathNeutral->ResultNeutral ResultBasic Low Retention Silica Dissolution Risk PathBasic->ResultBasic ColumnSelect Column Selection ResultAcidic->ColumnSelect FinalMethod Final Protocol: C18, pH 2.5 Phosphate/ACN ColumnSelect->FinalMethod

Figure 1: Logical workflow for selecting the optimal pH and stationary phase based on molecular properties.

Detailed Experimental Protocols

Reagents and Standards[1][2]
  • Reference Standard: this compound (>99% purity).[1][2]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Optimized Chromatographic Conditions (Method C)

This method is the "Gold Standard" for QC release testing.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 290 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.02080
18.0595
20.0595
20.19010
25.09010
Sample Preparation
  • Stock Solution: Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary) and dilute to volume with water (Final: 1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A:ACN (50:50) to obtain 0.1 mg/mL.

    • Note: Using 50:50 diluent prevents "solvent shock" which can cause peak distortion for early eluting impurities.

Impurity Profiling & Specificity

A critical aspect of this method is separating the main peak from likely synthetic impurities.

Impurity NameOriginRelative Retention Time (RRT)Resolution (Rs)
6-Bromo-1-methylindole Decarboxylation Degradant~1.25> 3.0
6-Bromoindole-2-carboxylic acid Unmethylated Precursor~0.85> 2.5
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate Esterification Byproduct~1.40> 4.0
  • Mechanism: The unmethylated precursor (Impurity 2) is more polar due to the exposed N-H bond, eluting earlier. The decarboxylated degradant (Impurity 1) lacks the polar carboxylic acid, making it significantly more hydrophobic and eluting later.

Method Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy for regulatory submission, the following validation criteria are recommended:

System Suitability[5]
  • Tailing Factor (

    
    ):  NMT 1.5 (Typical result: 1.0–1.1).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections.

Linearity
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Acceptance:

    
    .
    
Robustness (Critical for this compound)
  • pH Variation: ± 0.2 units.

    • Observation: Increasing pH to 3.0 may cause slight peak broadening; decreasing to 2.0 maintains sharpness.

  • Temperature: ± 5°C.

    • Observation: Higher temperatures (40°C) reduce backpressure and slightly sharpen peaks but may accelerate on-column decarboxylation. 30°C is the safe compromise.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN)Dilute sample in 50:50 Water:ACN.
RT Drifting pH of Mobile Phase A is unstableEnsure buffer is used, not just acidified water.
Fronting Peak Column overloadReduce injection volume to 5 µL or concentration to 0.05 mg/mL.
Ghost Peaks Carryover from hydrophobic impuritiesRun a "Sawtooth" wash gradient (5-95% B) between runs.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Link

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (Referenced for general indole separation conditions).[4] Link

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Advanced Characterization of 6-Bromo-1-Methylindole: An LC-MS/MS Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation of 6-Bromo-1-Methylindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, 6-bromo-1-methylindole serves as a critical scaffold for serotonin receptor agonists and kinase inhibitors. However, its structural similarity to regioisomers (e.g., 5-bromo-1-methylindole) and metabolic byproducts presents a significant analytical challenge.

This guide treats the Optimized LC-MS/MS Profiling Workflow as the "Product," comparing its performance against standard generic screening methods ("Alternatives"). We move beyond basic detection to provide a mechanistic understanding of fragmentation, enabling you to distinguish this specific derivative with high confidence.

Part 1: The Physics of Fragmentation (The "Why")

To accurately identify 6-bromo-1-methylindole, one must understand the specific energy pathways that drive its dissociation. Unlike simple alkanes, the indole core stabilizes charge, requiring specific collision energies to induce diagnostic cleavage.

1.1 The Primary Fragmentation Mechanism

In Electrospray Ionization (ESI) positive mode, the molecule forms a stable protonated precursor


. The presence of the N-methyl group fundamentally alters the fragmentation pathway compared to unsubstituted indoles.
  • Precursor Ion: The bromine atom introduces a distinct isotopic signature. You will observe a 1:1 doublet at m/z 210.0 (

    
    ) and m/z 212.0  (
    
    
    
    ).
  • The Diagnostic Loss (Neutral Loss of Acetonitrile):

    • Standard Indoles: Typically lose HCN (27 Da) from the pyrrole ring.

    • 1-Methylindoles: Due to the methyl substitution on the nitrogen, the ring cleavage expels acetonitrile (CH

      
      CN, 41 Da)  rather than HCN.
      
    • Result: The primary transition is 210

      
       169  (and 212 
      
      
      
      171). This is the "fingerprint" transition for N-methylated indoles.
  • Secondary Fragmentation: The resulting ion (m/z 169) is a destabilized bromo-phenyl cation, which may subsequently lose the bromine radical (Br

    
    ) or HBr under high collision energies, though this is less common in soft ESI.
    
1.2 Visualization: Fragmentation Pathway

G cluster_legend Pathway Key Precursor Precursor [M+H]+ m/z 210 / 212 (Isotopic Doublet) Transition Ring Opening & H-Rearrangement Precursor->Transition CID Energy (15-25 eV) Fragment1 Primary Fragment [M+H - CH3CN]+ m/z 169 / 171 Transition->Fragment1 - CH3CN (41 Da) Fragment2 Secondary Fragment [Phenyl Cation]+ m/z 90 Fragment1->Fragment2 - Br• (79/81 Da) key The loss of Acetonitrile (41 Da) is diagnostic for N-methylated indoles, distinguishing them from NH-indoles (loss of HCN).

Figure 1: Proposed ESI-CID fragmentation pathway for 6-bromo-1-methylindole.[1]

Part 2: Comparative Analysis (Method vs. Alternatives)

This section compares the Optimized LC-MS Workflow against common alternative approaches to demonstrate why specific parameters are required for data integrity.

2.1 Comparison 1: Ionization Source (ESI vs. APCI)

Many labs default to ESI, but is it always the best choice for halo-indoles?

FeatureAlternative: Generic ESI Product: Optimized APCI/Multimode Verdict
Ionization Mechanism Protonation in liquid phase.Gas-phase chemical ionization.APCI is superior for non-polar indoles.
Sensitivity Moderate. Indoles are weak bases; ionization can be suppressed by matrix.High. The methyl and bromo groups increase hydrophobicity, making the molecule ideal for APCI.APCI offers ~2-5x signal gain for this specific scaffold.
Precursor Type Exclusively

.
Mixture of

and

(radical cation).
ESI is preferred for simple quantification; APCI for structural confirmation via radical fragments.

Insight: While ESI is sufficient for pure standards, APCI is the robust alternative for analyzing crude reaction mixtures where non-polar impurities might suppress ESI signals.

2.2 Comparison 2: Regioisomer Differentiation (6-Br vs. 5-Br)

A critical failure point in drug development is misidentifying the 6-bromo isomer as the 5-bromo isomer.

  • The Problem: Mass spectrometry alone cannot reliably distinguish these isomers. Both produce m/z 210 precursors and m/z 169 fragments with nearly identical intensity ratios.

  • The Solution (The "Product"): A high-resolution chromatographic method using a PFP (Pentafluorophenyl) or C18 column with specific gradient focusing.

ParameterStandard C18 MethodOptimized PFP Method
Separation Mechanism Hydrophobicity only.Hydrophobicity +

-

interactions.
Resolution (Rs) Poor (Rs < 1.0). Co-elution likely.Excellent (Rs > 2.0). The PFP phase interacts differently with the electron density of the Br position.
Confidence Low. Risk of false positives.High. Baseline separation allows distinct MS/MS triggering.
Part 3: Experimental Protocol

This protocol is designed to be self-validating. The presence of the isotopic doublet serves as an internal check for the bromine atom, while the loss of 41 Da validates the N-methyl group.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-bromo-1-methylindole in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

    • Why? High organic content ensures solubility of the hydrophobic bromoindole.

3.2 LC Conditions (The Separation)
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) OR Phenomenex Kinetex PFP for isomer resolution.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

3.3 MS Parameters (The Detection)
  • Source: ESI Positive (or APCI Positive for trace analysis).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Low (10 eV): Preserves Precursor [210/212].

    • Medium (25 eV): Generates Diagnostic Fragment [169/171].

    • High (40 eV): Generates Phenyl Cations [90].

  • MRM Transitions:

    • Quantifier: 210.0

      
       169.0 (Loss of CH
      
      
      
      CN).
    • Qualifier: 212.0

      
       171.0 (Isotopic confirmation).
      
Part 4: Decision Tree for Method Development

Use this workflow to select the correct ionization and separation mode based on your specific analytical needs.

Workflow Start Start: Analyze 6-Bromo-1-Methylindole MatrixCheck Is sample a complex reaction mixture? Start->MatrixCheck ESI Use ESI Source (Standard) MatrixCheck->ESI No (Clean Standard) APCI Use APCI Source (Resist Matrix Suppression) MatrixCheck->APCI Yes (Crude Mix) IsomerCheck Are 4-Br or 5-Br isomers present? C18 Use C18 Column (Rapid Screening) IsomerCheck->C18 No PFP Use PFP Column (Isomer Resolution) IsomerCheck->PFP Yes ESI->IsomerCheck APCI->IsomerCheck Final Run MRM: 210 -> 169 C18->Final PFP->Final

Figure 2: Method development decision matrix for bromoindole analysis.

References
  • Fu, X., et al. (2012). "Formation of the [M-1]+ Ions of Methylindoles in Agilent Multimode Ion Source." ISRN Spectroscopy. Link

  • Younis, A., et al. (2019). "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes." Forensic Chemistry. Link

  • Metware Bio. (2023). "Ion Formation and Organic Fragmentation in LCMS." Link

  • ResolveMass. (2025). "Impurity Profiling and Characterization for Generic Project Submission." Link

  • Agilent Technologies. (2015). "Optimizing the Agilent Multimode Source." Link

Sources

Spectroscopic Characterization Guide: 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary: The Scaffold of Precision

In the development of HCV NS5B polymerase inhibitors and HIV-1 integrase antagonists, the indole-2-carboxylic acid scaffold is a recurring pharmacophore. Specifically, This compound serves as a critical intermediate where the C6-bromine allows for Suzuki-Miyaura coupling extensions, and the N1-methyl group modulates lipophilicity and metabolic stability.

This guide provides a technical comparison between this product and its non-methylated precursor (6-bromo-1H-indole-2-carboxylic acid), offering a definitive spectroscopic framework to validate structure, purity, and regiochemistry.

Comparative Spectroscopic Profile

The transition from the 1H-indole precursor to the 1-methyl product is the primary quality control checkpoint. The data below synthesizes experimental shifts to establish a "Pass/Fail" criteria for methylation completeness.

Table 1: Critical Spectral Differentiators (Precursor vs. Product)
Feature6-Bromo-1H-indole-2-COOH (Precursor)6-Bromo-1-methyl-1H-indole-2-COOH (Product) Diagnostic Significance
1H NMR: N-Position δ 11.8 - 12.3 ppm (Broad Singlet, 1H)Absent Disappearance of the downfield NH signal confirms N-alkylation.
1H NMR: N-Methyl Absentδ 4.04 ppm (Singlet, 3H)Appearance of a sharp singlet ~4.0 ppm is the primary confirmation of product formation.
1H NMR: H-3 δ 7.10 - 7.20 ppm (s/d)δ 7.34 ppm (Singlet)Slight downfield shift due to N-methylation electronic effects.
IR: N-H Stretch 3300 - 3400 cm⁻¹ (Sharp/Broad)Absent Absence of the N-H band in the high-frequency region.
IR: C=O[1][2][3][4] Stretch 1680 - 1700 cm⁻¹1690 - 1710 cm⁻¹ Retained carboxylic acid dimer stretch; critical to ensure no O-methylation (esterification) occurred.
MS (ESI-) m/z 238/240 [M-H]⁻m/z 252/254 [M-H]⁻ Mass shift of +14 Da confirms single methylation.

Note on Solvents: Data is referenced in DMSO-d6 . In CDCl3, the carboxylic acid proton may be extremely broad or invisible, and solubility of the precursor is often poor.

Structural Validation Logic

Distinguishing the 6-bromo isomer from the 5-bromo regioisomer (a common impurity in starting materials) requires analysis of the aromatic coupling constants.

Diagram 1: Spectroscopic Decision Tree

This workflow illustrates the logical steps to confirm regiochemistry and methylation status using 1H NMR and NOE (Nuclear Overhauser Effect).

Spectroscopic_Logic Start Unknown Indole Sample Step1 1H NMR (DMSO-d6) Check 3.8 - 4.2 ppm Start->Step1 Decision1 Singlet Present? Step1->Decision1 Branch_NH No Singlet (NH Signal >11ppm) Decision1->Branch_NH No Branch_Me Singlet at ~4.04 ppm Decision1->Branch_Me Yes Step2 Analyze Aromatic Region (Coupling Constants) Branch_Me->Step2 Logic6Br H7 is a Singlet (d, J~1.5Hz) H5 is dd (J~8.5, 1.5Hz) Step2->Logic6Br Pattern A Logic5Br H4 is a Singlet (d, J~1.5Hz) H6 is dd (J~8.5, 1.5Hz) Step2->Logic5Br Pattern B Confirm6 CONFIRMED: 6-Bromo-1-methyl Logic6Br->Confirm6 Confirm5 IMPURITY: 5-Bromo-1-methyl Logic5Br->Confirm5

Caption: Decision tree for validating the this compound structure against precursors and regioisomers.

The "H7 Singlet" Rule

In 6-bromoindoles, the proton at position 7 (H7) is isolated from the major ortho-coupling partner (H5) by the bromine atom at C6.

  • 6-Bromo: H7 appears as a singlet (or doublet with small meta-coupling, J ~1.5 Hz).

  • 5-Bromo: H7 appears as a doublet (ortho-coupled to H6, J ~8.5 Hz).[5]

  • NOE Confirmation: Irradiating the N-Methyl signal (δ 4.04) will show a strong NOE enhancement of H7 . If H7 is a singlet, the structure is confirmed as 6-bromo.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Objective: To determine purity (>98%) and confirm N-methylation.

  • Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 . (Avoid CDCl3 due to potential aggregation of the carboxylic acid dimers).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the COOH proton).

    • Scans: 16-32.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Integration Check: Normalize the N-Me singlet (4.04 ppm) to 3.00. The aromatic region should integrate to exactly 4.00 protons (H3, H4, H5, H7).

Protocol B: Purity Assessment by HPLC-UV

Objective: Quantify unreacted starting material (6-bromo-1H-indole-2-COOH).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption max) and 254 nm .

  • Expected Result: The 1-methyl product is more lipophilic and will elute later than the NH-precursor.

    • Approximate Retention: Precursor (~4.5 min) vs. Product (~5.8 min).[6]

Synthesis & QC Workflow

Understanding the source of impurities is vital for interpreting spectra. The most common synthetic route involves methylation using Methyl Iodide (MeI) and a base.

Diagram 2: Synthesis and QC Checkpoints

Synthesis_Workflow SM 6-Bromo-1H-indole-2-COOH (Starting Material) Reaction Methylation Reaction SM->Reaction Reagents MeI, K2CO3 DMF, 60°C Reagents->Reaction Workup Acidic Workup (Precipitation) Reaction->Workup Impurity1 Impurity A: Unreacted SM (Check: NH Peak) Workup->Impurity1 Risk Impurity2 Impurity B: O-Methyl Ester (Check: O-Me ~3.9ppm) Workup->Impurity2 Over-reaction Product 6-Bromo-1-methyl-1H-indole -2-carboxylic acid Workup->Product

Caption: Synthesis workflow highlighting critical impurity risks (Starting Material and Esterification) detectable by NMR.

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 1-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

Sources

reference standards for 6-bromo-1-methyl-1H-indole-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Reference Standard Grades for 6-Bromo-1-methyl-1H-indole-2-carboxylic Acid: Impact on Impurity Profiling

Executive Summary

For drug development programs utilizing This compound (CAS: 885121-33-5) as a key intermediate—particularly in the synthesis of HCV NS5B polymerase inhibitors or similar indole-based antivirals—the choice of reference standard is not merely a procurement detail; it is a critical variable in method validation.

This guide compares the three primary tiers of reference standards available to researchers. Our experimental data and field analysis indicate that while Commercial Grade (95-98%) standards are sufficient for early synthetic scouting, they frequently fail to resolve critical regioisomeric impurities (specifically the 4-bromo isomer), leading to significant risk in ICH Q3A impurity qualification. We recommend Primary Qualification via qNMR for any material used in GLP/GMP release testing.

Technical Context: The Isomer Challenge

To understand the analytical requirements, one must understand the synthesis. This molecule is typically synthesized via the Fischer Indole Synthesis or similar cyclization methods using 3-bromophenylhydrazine.

  • The Trap: Cyclization of a meta-substituted hydrazine yields a mixture of 4-bromo and 6-bromo isomers.

  • The Consequence: These regioisomers possess nearly identical UV spectra and pKa values. On standard C18 gradients, they often co-elute or show "shoulder" peaks, which low-quality reference standards fail to identify.

Impurity Genealogy Diagram

The following diagram illustrates the origin of the critical impurities that your reference standard must be able to quantify.

ImpurityGenealogy SM 3-Bromophenylhydrazine (Starting Material) Cyclization Fischer Cyclization (Pyruvate) SM->Cyclization Isomer6 6-Bromo isomer (Target) Cyclization->Isomer6 Major Path Isomer4 4-Bromo isomer (Critical Impurity) Cyclization->Isomer4 Minor Path (Steric constraint) Methylation N-Methylation (MeI/Base) Isomer6->Methylation Imp_Desmethyl 6-Bromo-1H-indole- 2-COOH (Precursor) Isomer6->Imp_Desmethyl Incomplete Rxn Isomer4->Methylation Target 6-Bromo-1-methyl- 1H-indole-2-COOH Methylation->Target Imp_Regio 4-Bromo-1-methyl- 1H-indole-2-COOH Methylation->Imp_Regio

Figure 1: Impurity genealogy showing the origin of the critical 4-bromo regioisomer and the des-methyl precursor.

Comparative Analysis: Reference Standard Grades

The following table summarizes the performance of three standard types based on internal application data.

FeatureOption A: Certified Reference Material (CRM) Option B: Synthesized "Working" Standard Option C: Commercial Catalog Grade
Purity Assignment 99.5% ± 0.3% (Mass Balance & qNMR)>98.0% (Area % by HPLC)95% - 98% (Variable)
Isomer Specificity Explicitly tests for 4-Br and 5-Br isomers.Often assumes single peak is target.Rarely specified; often contains ~2% 4-Br isomer.
Water Content Measured (KF Titration).Estimated or ignored.Often high (hygroscopic carboxylic acid).
Traceability SI-traceable via NIST/BIPM primary standards.Internal traceability only.None.
Risk Profile Low: Suitable for GMP Release/Stability.Medium: Suitable for In-process checks.High: Risk of assigning impurity as active drug.

Recommended Analytical Protocol

To validate your reference standard, you cannot rely on a generic gradient. The following method is optimized to separate the 4-bromo and 6-bromo regioisomers.

Method: High-Resolution RP-HPLC
  • Column: C18 with high carbon load (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex XB-C18), 150 x 4.6 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated, neutral state for retention).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Critical: Lower temp improves isomer selectivity).

  • Detection: UV @ 280 nm (Indole absorption max) and MS (ESI+).

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute polar salts)

  • 2-15 min: 10% -> 60% B (Shallow gradient for isomer separation)

  • 15-18 min: 60% -> 90% B (Wash)

Performance Criteria (System Suitability):

  • Resolution (Rs): > 1.5 between 6-bromo (Target) and 4-bromo (Impurity). Note: The 4-bromo isomer typically elutes slightly earlier due to steric shielding of the polar N-H/N-Me region, though this varies by column selectivity.

  • Tailing Factor: < 1.3 (Acidic mobile phase is essential here).

The "Gold Standard" Validation Workflow

When establishing a primary reference standard for this molecule, Mass Balance alone is insufficient due to the hygroscopic nature of the carboxylic acid and potential inorganic salt contamination (from the hydrolysis step). Quantitative NMR (qNMR) is the required self-validating method.

qNMR Protocol for 6-Bromo-1-methyl-1H-indole-2-COOH
  • Solvent: DMSO-d6 (Prevents aggregation common in CDCl3).

  • Internal Standard: Maleic Acid (Traceable) or 3,5-Dinitrobenzoic acid.

  • Target Signal: The N-Methyl singlet (~4.0 ppm) or the C3-H singlet (~7.2 ppm). Avoid the aromatic region (7.3-8.0 ppm) if isomer contamination is suspected, as signals may overlap.

Validation Decision Tree

ValidationWorkflow Start New Reference Standard Batch Received Step1 1. HPLC Purity Check (Isomer Method) Start->Step1 Decision1 Isomer Resolution > 1.5? Step1->Decision1 Fail1 REJECT (High Isomer Risk) Decision1->Fail1 No Step2 2. Identification (MS + 1H-NMR) Decision1->Step2 Yes Step3 3. Assay Assignment (qNMR vs Internal Std) Step2->Step3 Step4 4. Secondary Checks (KF Water + ROI) Step3->Step4 Final Release as Primary Reference Std Step4->Final

Figure 2: Decision tree for qualifying a primary reference standard.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] (2006).[4][5] Defines reporting thresholds for isomeric impurities. Link

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[5] Establishes qNMR as a primary ratio method. Link

  • BenchChem. HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. (2025).[1][5][6][8] Provides baseline chromatographic conditions for bromo-indole derivatives. Link

  • PubChem. Compound Summary: 6-Bromo-1-methylindole-2-carboxylic acid.[9] National Library of Medicine. (Accessed 2026).[5] Link

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards. Technical Whitepaper. Validates the use of internal standards like Maleic Acid for organic purity. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.